4-(Decyloxy)benzoic acid

Catalog No.
S705618
CAS No.
5519-23-3
M.F
C17H26O3
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Decyloxy)benzoic acid

CAS Number

5519-23-3

Product Name

4-(Decyloxy)benzoic acid

IUPAC Name

4-decoxybenzoic acid

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)

InChI Key

NZNICZRIRMGOFG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

4-(Decyloxy)benzoic acid (CAS 5519-23-3) is a 10-carbon alkoxy-substituted benzoic acid primarily procured as a mesogenic building block for thermotropic and hydrogen-bonded liquid crystals. It features a baseline melting point of approximately 96 °C and exhibits well-defined smectic and nematic phase transitions[1]. The specific C10 chain length provides a critical balance of steric bulk and van der Waals interactions, making it a highly predictable precursor for tuning the thermal and optical properties of advanced supramolecular assemblies and electro-optic materials [2].

Generic substitution of 4-(decyloxy)benzoic acid with shorter-chain homologs, such as 4-hexyloxybenzoic acid or 4-octyloxybenzoic acid, fundamentally alters the material's thermotropic and spectroscopic behavior [1]. The length of the alkoxy chain directly dictates the clearing point, the breadth of the nematic window, and the stabilization of complex smectic phases [2]. Substituting the C10 chain for a C6 or C8 variant can lead to a complete loss of the desired liquid crystalline phase at the target operating temperature or introduce unwanted intermolecular vibrational coupling, rendering the substitute unviable for precision electro-optic or terahertz applications [1].

Precise Smectic-Nematic-Isotropic Phase Transition Calibration

4-(Decyloxy)benzoic acid exhibits highly specific thermal phase behavior, with a smectic (S) to nematic (N) transition occurring at 375 K (102 °C) and a nematic to isotropic (I) clearing point at 390 K (117 °C)[1]. This provides a defined 15 K nematic window. In contrast, altering the alkoxy chain length shifts these transition temperatures and alters the span of the nematic phase, making generic substitution unviable for applications requiring strict thermal calibration[1].

Evidence DimensionNematic phase thermal window
Target Compound DataS to N transition at 375 K; N to I transition at 390 K (15 K window)
Comparator Or BaselineShorter/longer alkoxybenzoic acid homologs (altered transition temperatures and phase spans)
Quantified DifferenceProvides a highly specific 15 K nematic window (102 °C to 117 °C) distinct from other chain lengths
ConditionsTemperature-dependent Raman spectroscopy and differential scanning calorimetry (DSC) heating cycles

Ensures precise thermal calibration for temperature-responsive optical devices and liquid crystal displays operating within this specific 15 K nematic window.

Intramolecular Terahertz Absorption Stability vs. Shorter Homologs

In the 6–18 THz frequency range, 4-(decyloxy)benzoic acid displays purely intramolecular absorption bands, similar to the C8 homolog [1]. However, substituting with the shorter 4-hexylbenzoic acid (C6) introduces distinct intermolecular bands into the THz spectrum [1]. This demonstrates that the C10 chain provides sufficient steric shielding to prevent intermolecular vibrational coupling in this THz regime, unlike the C6 homolog[1].

Evidence DimensionTerahertz (6-18 THz) vibrational absorption origin
Target Compound DataStrictly intramolecular absorption bands
Comparator Or Baseline4-Hexylbenzoic acid (exhibits intermolecular absorption bands)
Quantified DifferenceComplete suppression of intermolecular THz absorption bands in the C10 derivative compared to the C6 homolog
ConditionsFourier Transform Infrared (FTIR) spectroscopy in the 6–18 THz range

Critical for the procurement of precursor materials in THz optics, as it guarantees predictable, concentration-independent terahertz absorption profiles.

Enhanced Smectic Phase Stabilization in Supramolecular Assemblies

When formulated into hydrogen-bonded liquid crystals (HBLCs) with non-mesogenic proton acceptors like citric acid, 4-(decyloxy)benzoic acid successfully stabilizes unique Smectic X and Smectic G phases [1]. The C10 chain lowers the melting point of the complex to approximately 86 °C and widens the thermal span of the mesophase compared to the uncomplexed constituents (melting point 96 °C)[1].

Evidence DimensionMesophase thermal span and melting point
Target Compound DataHBLC complex melting point ~86 °C with stable Smectic X/G phases
Comparator Or BaselineUncomplexed 4-(decyloxy)benzoic acid (melting point 96 °C)
Quantified Difference~10 °C reduction in melting point and induction of wider Smectic X/G thermal spans upon complexation
ConditionsDifferential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) of 1:1 to 1:3 molar ratio complexes

Allows formulators to engineer low-temperature stable supramolecular liquid crystals without the need for complex covalent synthesis.

Thermotropic Liquid Crystal Displays (LCDs)

Due to its precise 15 K nematic window (102 °C to 117 °C), 4-(decyloxy)benzoic acid is ideal for calibrating the thermal operating range of specialized liquid crystal mixtures, ensuring stable electro-optic performance within a defined temperature bracket[1].

Terahertz Optical Modulators

Selected over shorter-chain homologs (like 4-hexylbenzoic acid) because its strictly intramolecular THz absorption ensures predictable optical responses without intermolecular interference in the 6–18 THz range[2].

Supramolecular Hydrogen-Bonded Liquid Crystals (HBLCs)

Highly suitable as a proton donor mesogen to induce wide-span Smectic X and G phases when complexed with non-mesogenic components, lowering the melting point of the resulting assembly to ~86 °C [3].

XLogP3

6.1

LogP

6.29 (LogP)

Melting Point

113.5 °C

Other CAS

5519-23-3

Wikipedia

P-Decyloxybenzoic acid

Dates

Last modified: 08-15-2023

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